molecular formula C12H24O12 B7828760 d-(+)-Lactose monohydrate

d-(+)-Lactose monohydrate

Cat. No. B7828760
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-XBLONOLSSA-N
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Description

D-(+)-Lactose monohydrate is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality d-(+)-Lactose monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d-(+)-Lactose monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Impact on Dry Powder Inhaler Formulations

d-(+)-Lactose monohydrate plays a crucial role in dry powder inhaler (DPI) formulations. The effects of high shear blending on α-lactose monohydrate, extensively used in DPI formulations, have been studied. Key process parameters such as total energy input, blade design, and pre-blending storage conditions significantly influence the apparent particle size distribution of the material. This distribution can, in turn, affect the performance of DPI formulations. Interestingly, high energy blending may alter the water sorption characteristics of lactose, although the formation of amorphous material in this context has not been confirmed (Bridson et al., 2007).

2. Effect on the Aerosolization of Drug/Carrier Blends

In another aspect, the milling and sieving of α-lactose monohydrate, a standard excipient in DPI formulations, affects its flow properties and physico-chemical characteristics. The processed lactose qualities were used to manufacture low concentration drug blends, and their aerosolization properties were analyzed. It was found that even gentle milling can result in surface defects on lactose crystals, impacting the carrier surface and thereby the aerosolization properties of drug/lactose blends (Steckel et al., 2006).

3. Influence on Alternative DPI Formulations

Lactose monohydrate's role in DPI formulations is further highlighted when looking at alternative carriers for drugs that interact with lactose's reducing sugar function. Studies on alternative carriers like mannitol, glucose, sorbitol, maltitol, and xylitol revealed challenges similar to those with lactose monohydrate, such as supplier variability and performance differences in drug/carrier blends. Mannitol showed potential as a drug carrier for DPIs, highlighting the comparative importance of lactose monohydrate in this domain (Steckel & Bolzen, 2004).

4. Determination of Amorphous Content in Inhalation Grade Lactose

The determination of amorphous lactose content in inhalation grade lactose is crucial for efficient drug delivery in powder blends. A new method based on dynamic vapor sorption (DVS) was developed to measure the amorphous content in crystalline alpha-lactose and amorphous lactose blends, providing a more accurate assessment of low levels of amorphous lactose content, which is vital for the efficiency of drug delivery in DPI formulations (Vollenbroek et al., 2010).

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-XBLONOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-(+)-Lactose monohydrate

CAS RN

64044-51-5
Record name Lactose, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64044-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
859
Citations
National Toxicology Program - … technical report series, 1989 - pubmed.ncbi.nlm.nih.gov
Pentaerythritol tetranitrate (PETN, NF) is a drug used to prevent angina pectoris. PETN without a lactose stabilizer is used as an explosive. NTP Toxicology and Carcinogenesis studies …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
S Yamauchi - American Journal of Analytical Chemistry, 2013 - scirp.org
… Lactose powder consisting of α-D-lactose monohydrate and anhydrous β-D-lactose was nondestructively and quantita- … was α-D-lactose monohydrate (Lα·H2O: O-β-galactopyra- …
Number of citations: 32 www.scirp.org
NR Thomas, LS Shumway… - Journal of food …, 2009 - Wiley Online Library
… Samples were prepared from lactose-free dark chocolate from YC Chocolatier (Highland Park, NJ, USA), α-lactose monohydrate from Acros Organics (α-D-lactose monohydrate, 99.5%+…
Number of citations: 15 ift.onlinelibrary.wiley.com
M Portnoy, DM Barbano - Journal of dairy science, 2021 - Elsevier
… When α-d-lactose monohydrate is added to water at 20C, an initial amount of it is dissolved until the solution is saturated with α-lactose. This is the true solubility of α-lactose. Then, as …
Number of citations: 28 www.sciencedirect.com
DC Fries, ST Rao, M Sundaralingam - … Crystallographica Section B …, 1971 - scripts.iucr.org
The crystal structure of e-lactose monohydrate (4-0-fl-D-galactopyranosyl-0~-D-glucopyranose monohydrate) has been accurately determined as part of a general program of research …
Number of citations: 239 scripts.iucr.org
AV Kasilyunas, MY Medvedevskikh… - Journal of Physics …, 2022 - iopscience.iop.org
… A high-purity D-lactose monohydrate reagent for biochemistry manufactured by Merck (Germany) was selected as the source material of the developed RM, the main properties of which …
Number of citations: 4 iopscience.iop.org
KP Guiry, SJ Coles, HA Moynihan… - Crystal Growth and …, 2008 - ACS Publications
… The most stable crystalline form of d-lactose is α-d-lactose monohydrate, which is usually … Crystals of α-d-lactose monohydrate exhibit asymmetric shape and a polar morphology. (9) …
Number of citations: 25 pubs.acs.org
AY Ershov, MY Vasileva, IV Lagoda… - Russian Journal of …, 2018 - Springer
… or 2-sulfanylbenzohydrazide, 11 mmol, was added to a solution of 3.60 g (10 mmol) of D-maltose or D-lactose monohydrate in 5 mL of hot water. The mixture was kept for 3 days at 25C, …
Number of citations: 11 link.springer.com
MA Alvi, Z Zhang, X Zhao, Y Yu… - The 7th Int. Workshop …, 2021 - iwaciii2021.bit.edu.cn
Terahertz spectroscopy is now extensively employed to distinguish different hydrate systems and physical characterization of pharmaceutical drug materials. In the present work, the …
Number of citations: 3 iwaciii2021.bit.edu.cn
S Yamauchi, S Hatakeyama, Y Imai… - Optical …, 2014 - spiedigitallibrary.org
Transmission-type terahertz time-domain spectroscopy is applied to evaluate crystallized lactose particle of size below 30 μm, which is far too small compared to the wavelength of …
Number of citations: 13 www.spiedigitallibrary.org

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